(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2,2-dimethoxyethanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions using common reagents such as protecting groups, nucleophiles, and deprotecting agents.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Aminotetrahydrofuran-3-ol: Similar structure but lacks the 2,2-dimethoxyethyl group.
(3S,4R)-4-((2-Methoxyethyl)amino)tetrahydrofuran-3-ol: Similar structure with a different substituent on the amino group.
Uniqueness
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 2,2-dimethoxyethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(3S,4R)-4-(2,2-dimethoxyethylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO4/c1-11-8(12-2)3-9-6-4-13-5-7(6)10/h6-10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
AAWPYQOUQLOLNL-RNFRBKRXSA-N |
Isomeric SMILES |
COC(CN[C@@H]1COC[C@H]1O)OC |
Canonical SMILES |
COC(CNC1COCC1O)OC |
Origin of Product |
United States |
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